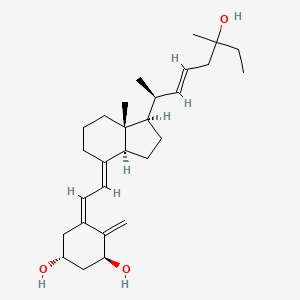

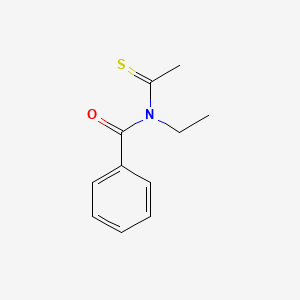

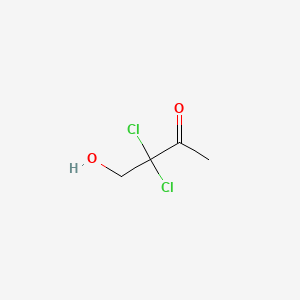

![molecular formula C7H7N3S B564128 Benzo[d]thiazole-2,7-diamine CAS No. 100958-73-4](/img/structure/B564128.png)

Benzo[d]thiazole-2,7-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzo[d]thiazole-2,7-diamine is a compound that has been studied for its potential biological activities . It is a derivative of benzothiazole, a heterocyclic compound that is known to possess a variety of biological activities such as anticancer, antimicrobial, antidiabetic, anti-inflammatory, antiviral, antileishmanial, and antiviral properties .

Synthesis Analysis

The synthesis of Benzo[d]thiazole-2,7-diamine derivatives has been reported in various studies . For instance, one study reported the synthesis of a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The molecular structure of Benzo[d]thiazole-2,7-diamine can be analyzed using various spectroscopic techniques . For example, one study used X-ray analysis and ab initio calculations to study the electronic structure and electron delocalization in benzo[d]thiazole derivatives .Chemical Reactions Analysis

Benzo[d]thiazole-2,7-diamine and its derivatives have been involved in various chemical reactions . For instance, one study reported the reaction of 2-aminothiophenol with different esters to produce benzo[d]thiazole derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of Benzo[d]thiazole-2,7-diamine can be determined using various analytical techniques . For example, one study used 1H NMR, 13C NMR, HPLC, and MS spectral analysis to characterize the synthesized derivatives .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Benzo[d]thiazole-2,7-diamine serves as a foundational component in the synthesis of various compounds with diverse bioactivities. An elegant pathway for synthesizing methyl hydroxy-substituted 2-amino-benzo[d]thiazole-6-carboxylates has been developed. These compounds can be substituted at different positions, offering a broad exploration of chemical space around the molecule when studied as a ligand for a target (Durcik et al., 2020).

Applications in Organic Electronics

Benzo[d]thiazole-2,7-diamine derivatives show promising applications in the field of organic electronics. For instance, metal-free organic sensitizers containing benzo[d]thiazole units have been synthesized for dye-sensitized solar cells. These sensitizers demonstrate high incident photon-to-current conversion efficiency and are beneficial in solar cell technology (Ci et al., 2013).

Photophysical and Electrochemical Properties

The photophysical and electrochemical properties of benzo[d]thiazole derivatives have been extensively studied. These studies include the development of practical approaches to prepare benzo[d]thiazoles using blue light-induced photochemical cyclization. Such properties suggest potential applications in fields like organic electronics (Kostyuchenko et al., 2022).

Potential in Antifungal and Anticancer Research

Benzo[d]thiazole-2,7-diamine derivatives have been explored for their antifungal and anticancer activities. For instance, certain compounds synthesized from this chemical have shown significant antifungal activity. Moreover, other derivatives have been found to exhibit promising anticancer activity against various cancer cell lines, indicating their potential as therapeutic agents (Brahmeshwari & Gullapelli, 2014); (Edukondalu et al., 2021).

Role in Medicinal Chemistry

Benzo[d]thiazole and its derivatives are crucial in medicinal chemistry. They form the core structure of many biologically significant compounds, exhibiting a wide spectrum of medicinal properties. This includes activities like antitumor, antimicrobial, anti-inflammatory, and antiviral (Sharma et al., 2013).

Eigenschaften

IUPAC Name |

1,3-benzothiazole-2,7-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,8H2,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJZBFOHPOBJSPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=C(S2)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694737 |

Source

|

| Record name | 1,3-Benzothiazole-2,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100958-73-4 |

Source

|

| Record name | 1,3-Benzothiazole-2,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

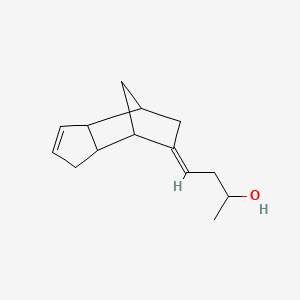

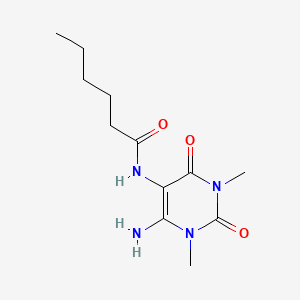

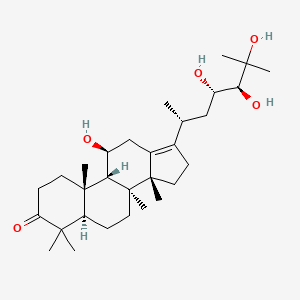

![3,10-Dichloro-2-[(1,3-dioxoisoindol-2-yl)methyl]-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione](/img/structure/B564048.png)

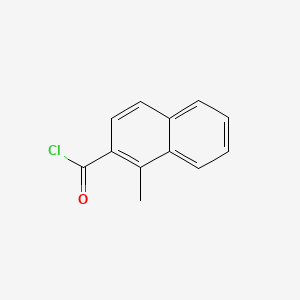

![Naphtho[1,2-d]thiazole, 2,5-dimethyl-](/img/structure/B564055.png)